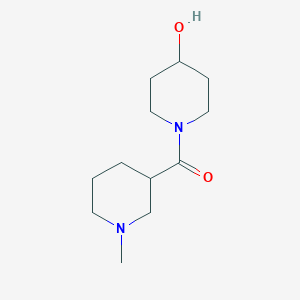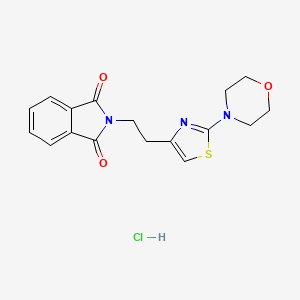
Chlorhydrate de 2-(2-(2-morpholinothiazol-4-yl)éthyl)isoindoline-1,3-dione
Vue d'ensemble
Description
“2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride” is a chemical compound . It is used for experimental research and is sold by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C17H17N3O3S.ClH/c21-15-13-3-1-2-4-14 (13)16 (22)20 (15)6-5-12-11-24-17 (18-12)19-7-9-23-10-8-19;/h1-4,11H,5-10H2;1H . This indicates that the compound has a complex structure with several functional groups, including a morpholino group, a thiazol group, and an isoindoline group .
Applications De Recherche Scientifique
Synthèse pharmaceutique
Les dérivés d'isoindoline-1,3-dione sont utilisés dans la synthèse de produits pharmaceutiques en raison de leurs propriétés bioactives. Ils ont été étudiés pour leur utilisation potentielle dans la création de nouveaux composés médicinaux .
Herbicides
Ces composés ont des applications en agriculture comme herbicides. Leur structure chimique leur permet d'interférer avec la croissance des plantes, ce qui les rend efficaces pour le contrôle des mauvaises herbes .
Colorants et teintures
Les dérivés d'isoindoline sont également utilisés dans la production de colorants et de teintures. Leur structure aromatique convient à la création d'une variété de couleurs pour un usage industriel .
Additifs polymères
Dans le domaine de la science des polymères, ces dérivés servent d'additifs pour améliorer les propriétés des polymères, telles que la durabilité et la résistance à la chaleur .
Synthèse organique
Ces composés sont précieux en synthèse organique, servant de blocs de construction pour la construction de molécules organiques complexes .
Matériaux photochromes
Les dérivés d'isoindoline-1,3-dione sont utilisés dans le développement de matériaux photochromes qui changent de couleur lorsqu'ils sont exposés à la lumière, ce qui a des applications en optique et en électronique .
Mécanisme D'action
The synthesis process of isoindoline-1,3-diones is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
The reactivity of isoindoline-1,3-diones and their potential applications in different fields are explored . Understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives is important, with the aim of unlocking their potential as therapeutic agents .
Analyse Biochimique
Biochemical Properties
2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it binds to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes that affect the activity of these biomolecules. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Additionally, high doses of the compound have been associated with toxic and adverse effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, the compound has been shown to inhibit key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride within cells and tissues are critical for its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These transport mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Propriétés
IUPAC Name |
2-[2-(2-morpholin-4-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S.ClH/c21-15-13-3-1-2-4-14(13)16(22)20(15)6-5-12-11-24-17(18-12)19-7-9-23-10-8-19;/h1-4,11H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJQETKOKLBWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


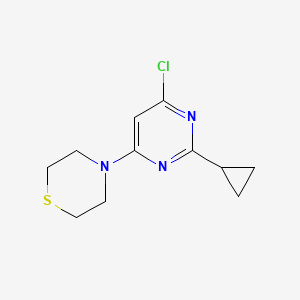

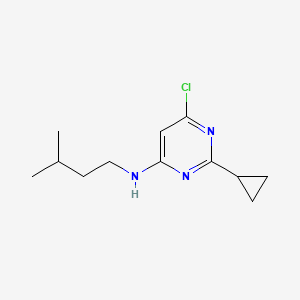
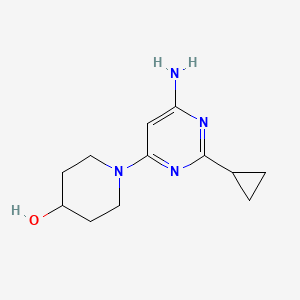

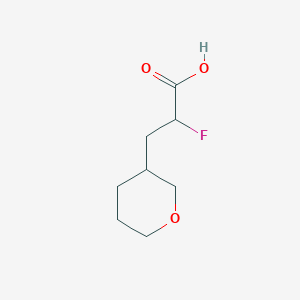


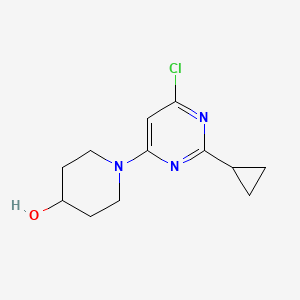
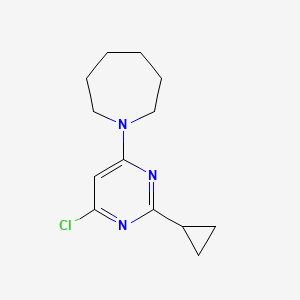
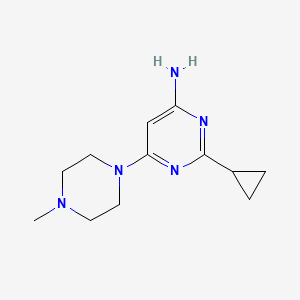
![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470824.png)

